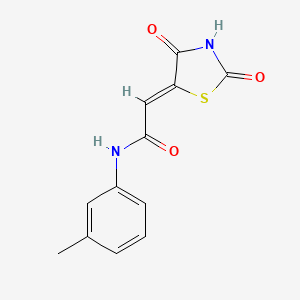
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide” is a chemical compound that has been studied for its potential wound-healing properties . It is a derivative of thiazolidinedione phenylacetate . The compound has been synthesized as a potential inhibitor of 15-PGDH for use in the treatment of skin wounds .
Synthesis Analysis
The synthesis of this compound involves a cyclocondensation of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, aryl aldehyde, and mercapto acetic acid . The reaction is carried out in glacial acetic acid at 100 °C for 5 hours .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been monitored by TLC using ethyl acetate/hexane as a solvent system .科学的研究の応用
Hypoglycemic Activity
Several studies have focused on the synthesis and evaluation of novel derivatives of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide for their hypoglycemic activity. These compounds have shown significant hypoglycemic effects in animal models, demonstrating their potential as therapeutic agents for managing diabetes mellitus. Notably, some derivatives exhibited promising hypoglycemic activity, alongside evaluations of their toxicity effects on kidney and liver, indicating a profile suitable for further investigation as antidiabetic agents (Nikaljea, Choudharia, & Une, 2012); (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Crystal Structures
Research into the crystal structures of (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides has provided insights into their chemical properties and potential applications in drug design. The studies describe and compare the crystal structures of these compounds, offering a foundation for further research into their biological activities and mechanisms of action (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anti-inflammatory and Antioxidant Activities
Another area of application for these derivatives is in the treatment of inflammatory diseases. Some compounds based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for their inhibitory potency on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation. These compounds have shown significant anti-inflammatory and antioxidant activities, suggesting their potential for treating conditions associated with oxidative stress and inflammation (Ma et al., 2011).
Antibacterial and Antifungal Properties
Some derivatives of this compound have been investigated for their antibacterial and antifungal properties. These studies revealed that certain compounds exhibit antibacterial activity primarily against Gram-positive bacterial strains and possess antifungal activity, indicating their potential as antimicrobial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Anticancer Activity
Research has also explored the anticancer potential of this compound derivatives. Some compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing promising results that suggest their applicability in cancer therapy (Hassan, Aly, Ramadan, Mohamed, Tawfeek, Bräse, & Nieger, 2020).
特性
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7-3-2-4-8(5-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFCPJMLBQKGHI-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
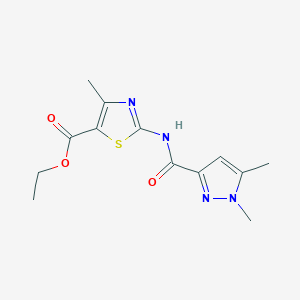
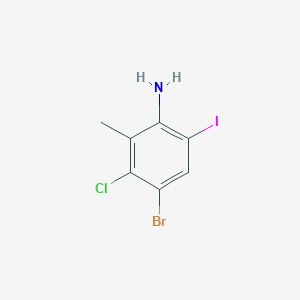
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)
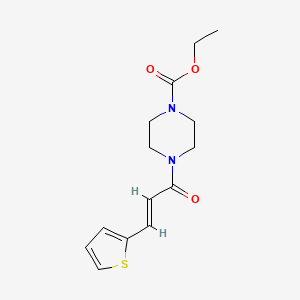

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)
![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)

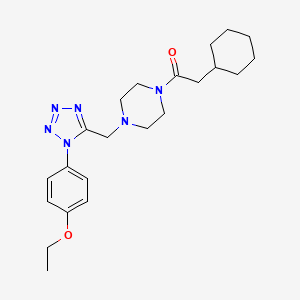

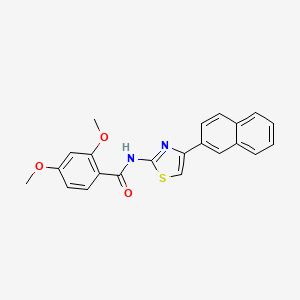
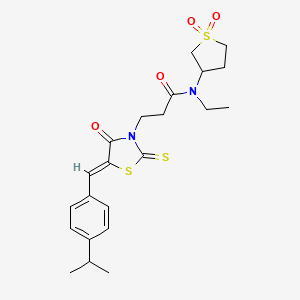

![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)
